molecular formula C13H14N2O2S B5146275 N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5146275
M. Wt: 262.33 g/mol
InChI Key: IXELSLVVWLMFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to have neuroprotective effects by inhibiting glycogen synthase kinase-3β (N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamideβ), which is involved in the pathogenesis of Alzheimer's disease. In addition, it has been found to have anti-tumor effects by inducing apoptosis and inhibiting proliferation in cancer cells.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective inhibitor of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamideβ, which is a serine/threonine kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamideβ, N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can modulate various biochemical and physiological processes. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in lab experiments is its selectivity for N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamideβ, which allows for the specific modulation of signaling pathways involved in various cellular processes. However, one limitation of using N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in scientific research. One direction is the development of more potent and selective N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamideβ inhibitors for the treatment of various diseases. Another direction is the investigation of the potential use of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in combination with other drugs for the treatment of cancer. Additionally, the use of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in the treatment of other neurological disorders such as bipolar disorder and schizophrenia is an area of interest for future research.

Synthesis Methods

The synthesis of N-(5-methyl-3-isoxazolyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of 2-amino-5-methylisoxazole with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid followed by the cyclization of the resulting intermediate. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-8-6-12(15-17-8)14-13(16)11-7-9-4-2-3-5-10(9)18-11/h6-7H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXELSLVVWLMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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